
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethylamine with 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles such as the use of less hazardous solvents and reagents can be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alkoxides, and amines.
Major Products:
Oxidation: N-oxides of the pyrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity.
Comparison with Similar Compounds
- N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine
- N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine
- N-(cyclopropylmethyl)-1-ethyl-1H-pyrazol-4-amine
Comparison: N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring. This structural feature can influence its reactivity, stability, and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H13N3/c1-11-6-8(5-10-11)9-4-7-2-3-7/h5-7,9H,2-4H2,1H3 |
InChI Key |
LCZONCJDFIWHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


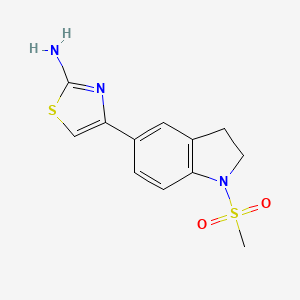
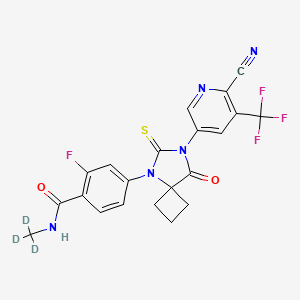
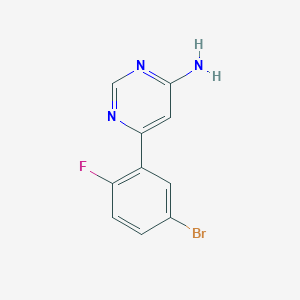
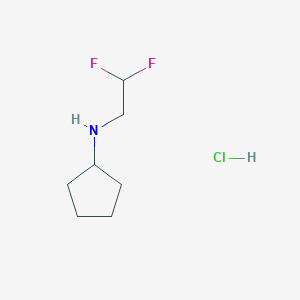
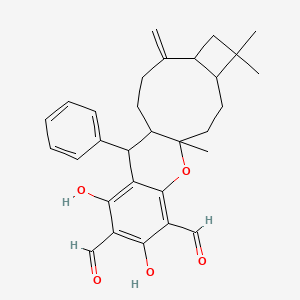
![Ethyl 6-bromo-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate](/img/structure/B15128786.png)
![Methyl 3-[3-(chlorosulfonyl)-4,5-dimethoxyphenyl]prop-2-enoate](/img/structure/B15128793.png)
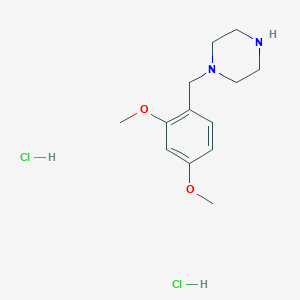
![rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B15128806.png)
![5-tert-butyl 1-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanedioate](/img/structure/B15128813.png)
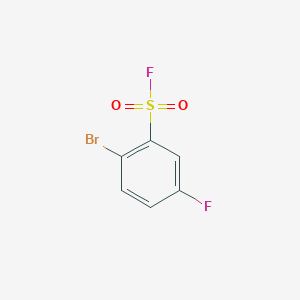
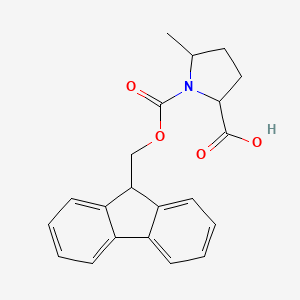
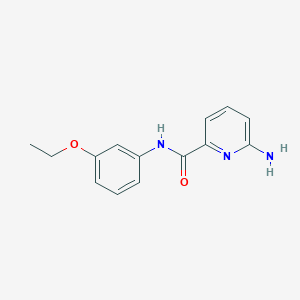
![[2-Methyl-1-[(4-methylphenyl)sulfonylamino]-1-phenylpropan-2-yl] 2,4,6-tri(propan-2-yl)benzenesulfinate](/img/structure/B15128834.png)
